

Application Note: Solid-Phase Extraction Protocol for Atraton Analysis

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Compound of Interest

Compound Name: Atraton

Cat. No.: B1666117

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Introduction

Atraton is a non-selective triazine herbicide used for total weed control on non-cropland areas. Due to its potential for environmental contamination, particularly of water sources, sensitive and reliable analytical methods are required for its detection and quantification. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and concentration of analytes from complex matrices, making it ideal for the analysis of trace levels of herbicides like **Atraton**.^{[1][2][3]} This application note provides a detailed protocol for the extraction of **Atraton** from water samples using SPE, followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to isolate analytes of interest from a sample matrix.^{[2][3]} The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.^{[3][4]} For nonpolar to moderately polar compounds like **Atraton**, a reversed-phase sorbent such as C18 is commonly employed.^{[4][5]} The nonpolar stationary phase retains the analyte from the polar sample matrix (water). Interferences are then washed away with a polar solvent, and the analyte is subsequently eluted with a nonpolar organic solvent.^{[4][6]}

Experimental Protocol

This protocol is designed for the extraction of **Atraton** from water samples.

Materials and Reagents:

- Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL (or similar reversed-phase polymeric sorbent)[4][5]
- Methanol (HPLC grade)[1]
- Ethyl Acetate (HPLC grade)
- Dichloromethane (HPLC grade)[7]
- Nitrogen gas, high purity
- Deionized water
- Glassware: beakers, graduated cylinders, conical tubes
- SPE vacuum manifold[4]
- Sample filtration apparatus with 0.45 µm filters
- Analytical balance
- Concentrator/evaporator

Sample Preparation:

- Collect water samples in clean glass bottles.
- If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.[8]
- Store samples at 4°C until extraction.[1]

Solid-Phase Extraction Procedure:

- Cartridge Conditioning:
 - Place the C18 SPE cartridges on a vacuum manifold.

- Wash the cartridges with 5 mL of ethyl acetate.
- Condition the sorbent by passing 5 mL of methanol through the cartridge. Do not allow the sorbent to dry.[\[1\]](#)
- Equilibrate the cartridge by passing 10 mL of deionized water. Ensure the sorbent bed remains submerged in water before sample loading.[\[1\]](#)
- Sample Loading:
 - Load 100-500 mL of the filtered water sample onto the conditioned cartridge.
 - Maintain a steady flow rate of approximately 5-10 mL/min. Do not apply excessive vacuum.[\[1\]](#)
- Washing:
 - After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.
 - Dry the cartridge under vacuum for 15-20 minutes to remove excess water.[\[1\]](#)
- Elution:
 - Place a clean collection tube inside the vacuum manifold.
 - Elute the retained **Atraton** from the cartridge with two 3 mL aliquots of ethyl acetate. Allow the solvent to soak the sorbent for about a minute before applying a vacuum.
 - Collect the eluate in the collection tube.

Eluate Concentration:

- Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature.[\[1\]](#)
- Reconstitute the residue in 1 mL of ethyl acetate or a suitable solvent for GC-MS analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The concentrated extract can be analyzed using a GC-MS system. The following are suggested starting conditions and may require optimization.

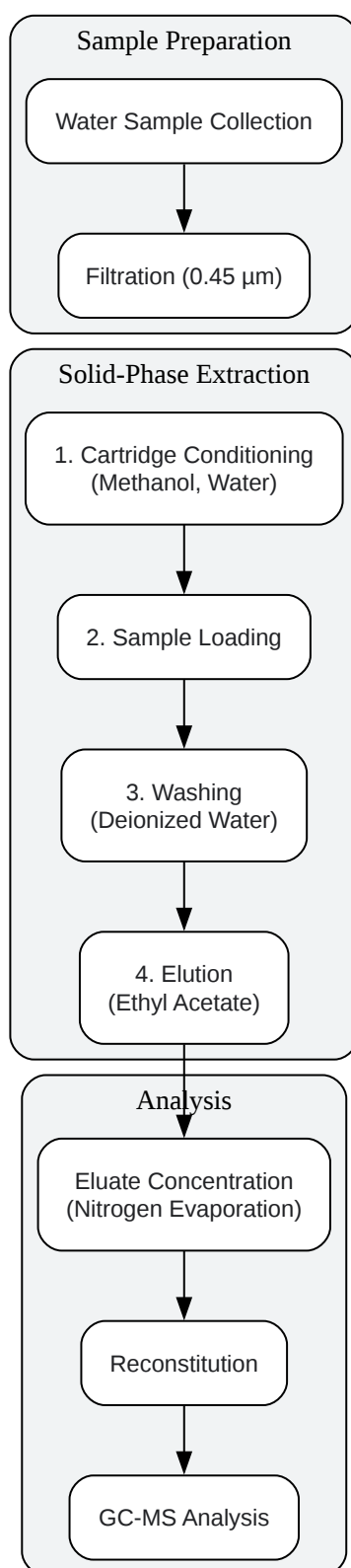
- Gas Chromatograph: Agilent 7890B GC or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m) or similar
- Injection Volume: 1 μ L, splitless mode^[1]
- Injector Temperature: 250°C^[1]
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C
 - Hold: 5 minutes at 280°C^[1]
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- MSD Transfer Line: 280°C
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for **Atraton** should be determined from a standard spectrum.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of triazine herbicides using SPE followed by chromatographic analysis. While specific data for **Atraton** may vary, these values for the closely related compound Atrazine provide a benchmark for method validation.

| Parameter | Atrazine | Reference |
|-----------------------------------|--------------------|---------------------|
| Recovery | 82.5% - 107.6% | [1] |
| Limit of Detection (LOD) | 3.33 – 6.67 µg/L | [1] |
| Limit of Quantification (LOQ) | 11.09 – 20.10 µg/L | [1] |
| Linearity (r^2) | 0.9922 - 0.9982 | [1] |
| Relative Standard Deviation (RSD) | < 10.0% | [1] |

Experimental Workflow Diagram



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